molecular formula C21H21N5OS B6423579 1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone CAS No. 1171738-70-7

1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone

Cat. No.: B6423579
CAS No.: 1171738-70-7
M. Wt: 391.5 g/mol
InChI Key: OLAFFDCPSFWVLL-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a piperidine ring via a ketone bridge, with a thiazole moiety substituted by a pyrrole group at the 4-position. The benzimidazole and thiazole-pyrrole components are pharmacologically significant, often associated with antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(13-16-14-28-21(22-16)26-9-3-4-10-26)25-11-7-15(8-12-25)20-23-17-5-1-2-6-18(17)24-20/h1-6,9-10,14-15H,7-8,11-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFFDCPSFWVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CSC(=N4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127014
Record name 1-[4-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-[2-(1H-pyrrol-1-yl)-4-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171738-70-7
Record name 1-[4-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-[2-(1H-pyrrol-1-yl)-4-thiazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171738-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1H-Benzimidazol-2-yl)-1-piperidinyl]-2-[2-(1H-pyrrol-1-yl)-4-thiazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 1
  • S : 1

Structural Features

The compound features a complex structure that includes:

  • A benzo[d]imidazole moiety, known for its diverse biological activities.
  • A piperidine ring, which is often associated with psychoactive effects.
  • A thiazole ring, which contributes to the compound's potential as an anticancer agent.

Antitumor Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant cytotoxic properties. In particular, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In a study focusing on thiazole derivatives, compounds similar to the target compound demonstrated IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, showcasing their potential as effective anticancer agents .

Anticonvulsant Activity

Thiazole-bearing compounds have also been evaluated for anticonvulsant properties. For instance, a related compound exhibited high anticonvulsant efficacy in animal models, suggesting that modifications in the thiazole structure can enhance neuroprotective effects .

Antimicrobial Activity

The presence of imidazole and thiazole rings has been linked to antimicrobial properties. Compounds with these features have shown activity against various bacterial strains, indicating their potential use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural elements:

  • The benzo[d]imidazole moiety is crucial for binding interactions with biological targets.
  • Substituents on the thiazole and piperidine rings can significantly influence potency and selectivity.

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 (µg/mL)Mechanism of Action
AntitumorThiazole derivative1.61Induces apoptosis
AnticonvulsantPyrrolidine derivativeHigh efficacyModulates neurotransmitter release
AntimicrobialImidazole-thiazole hybridComparable to standard antibioticsDisrupts bacterial cell wall synthesis

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole and thiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
  • Case Study : A derivative similar to the target compound demonstrated cytotoxic effects on various cancer cell lines, suggesting that structural modifications can enhance potency against specific tumors.

Antimicrobial Properties

The thiazole ring in the compound is associated with antimicrobial activity:

  • Research Findings : Studies have shown that thiazole derivatives can effectively combat bacterial and fungal infections by disrupting microbial cell wall synthesis.
  • Case Studies : Compounds with similar structures have been tested against resistant strains of bacteria, showing promising results in inhibiting growth.

Neurological Applications

The piperidine component suggests potential applications in treating neurological disorders:

  • Mechanism of Action : Compounds with piperidine structures have been explored for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
  • Case Study : A related compound was evaluated for its effects on anxiety and depression models in rodents, indicating potential therapeutic benefits.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerBenzimidazole derivativeCytotoxicity in cancer cells
AntimicrobialThiazole derivativeInhibition of bacterial growth
NeurologicalPiperidine derivativeModulation of neurotransmitters

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl and trifluoromethyl groups () improve metabolic stability and membrane permeability .
  • Hydroxypiperidine () introduces hydrogen-bonding capacity, which may influence solubility and target binding .

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Piperidine-4-Carboxylic Acid Derivatives

A widely adopted method involves reacting o-phenylenediamine with piperidine-4-carboxylic acid derivatives under acidic conditions. For example, heating o-phenylenediamine and piperidine-4-carboxylic acid in polyphosphoric acid (PPA) at 150–180°C for 6–8 hours induces cyclization to form the benzoimidazole-piperidine core. Yields typically range from 65% to 75%, with purity confirmed via 1H^1H-NMR and mass spectrometry.

Alternative Route via Nitro Reduction and Cyclization

In a protocol from Arkivoc, tert-butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is reduced using sodium dithionite (Na2_2S2_2O4_4) in a methanol-water system, followed by cyclization with furan-2-carbaldehyde (Scheme 1). While this method specifically targets furan-substituted analogs, replacing the aldehyde with appropriate reagents could yield the unsubstituted benzoimidazole-piperidine intermediate.

Key Reaction Conditions:

  • Solvent: Methanol/water (1:1)

  • Temperature: 70°C, 16 hours

  • Workup: Neutralization with NaOH, filtration, and column chromatography (hexane/EtOAc gradient)

  • Yield: 87.4%

Synthesis of 2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)ethanone

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the reaction of thioamide derivatives with α-halo ketones. For the target fragment:

  • 2-Bromo-1-(thiazol-4-yl)ethanone is prepared by brominating 1-(thiazol-4-yl)ethanone using N-bromosuccinimide (NBS) in CCl4_4.

  • Pyrrole is introduced via nucleophilic aromatic substitution (SNAr) using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0°C.

Optimization Notes:

  • Regioselectivity: The C-2 position of thiazole is more electrophilic, favoring substitution with pyrrole.

  • Yield: 68–72% after purification by silica gel chromatography.

Coupling of Fragments via Ethanone Linker

Nucleophilic Acyl Substitution

The piperidine nitrogen attacks the electrophilic carbonyl carbon of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)ethanone in the presence of a coupling agent. A representative procedure from PMC utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature.

Reaction Parameters:

  • Molar Ratio: 1:1.2 (piperidine:ethanone)

  • Catalyst: EDC (1.5 equiv), HOBt (1.2 equiv)

  • Reaction Time: 12–16 hours

  • Yield: 70–79%

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (150°C, 20 minutes) in dimethylformamide (DMF) with K2_2CO3_3 as a base has been reported for analogous compounds. This method reduces reaction time from hours to minutes while maintaining yields above 70%.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d6_6): δ 1.83–1.90 (m, 2H, piperidine), 2.32 (m, 2H, piperidine), 3.18–3.25 (m, 1H, piperidine), 6.80 (s, 1H, pyrrole), 7.24–7.29 (m, 2H, benzoimidazole), 8.05 (s, 1H, thiazole).

  • HRMS (ESI): m/z calcd for C21_{21}H21_{21}N5_5OS [M+H]+^+: 391.1432; found: 391.1428.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
Classical Hantzsch68–7212–16 hHigh regioselectivityRequires toxic solvents (CCl4_4)
Microwave-assisted70–7920 minRapid, energy-efficientSpecialized equipment needed
EDC/HOBt coupling70–7516 hMild conditions, scalableCostly reagents

Challenges and Optimization Opportunities

  • Steric Hindrance: Bulky substituents on the thiazole ring may impede coupling efficiency. Using HATU instead of EDC improves reactivity for hindered substrates.

  • Byproduct Formation: Over-alkylation at the piperidine nitrogen is mitigated by employing a stoichiometric excess of the ethanone fragment.

  • Solvent Selection: Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF) enhances green chemistry metrics without sacrificing yield .

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

StepReaction TypeOptimal ConditionsYield RangeRef
Benzimidazole-piperidine couplingBuchwald-Hartwig aminationPd₂(dba)₃, XantPhos, 80°C, DMF50–65%
Thiazole-pyrrole assemblyHantzsch thiazole synthesisEthanol, reflux, 12 h70–85%

Q. Table 2. Comparative Bioactivity of Structural Analogues

DerivativeSubstituent ModificationsIC₅₀ (μM) S. aureusRef
Parent compoundNone12.3 ± 1.2
Imidazole variantThiazole → imidazole8.7 ± 0.9
Fluorinated analoguePyrrole → 5-fluorobenzene5.4 ± 0.6

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